Ethyl cis-3-bromoacrylate molecular weight and formula
Ethyl cis-3-bromoacrylate molecular weight and formula
Molecular Weight, Formula, and Synthetic Utility in Drug Development
Executive Summary
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) is a specialized organohalide building block critical to the stereoselective synthesis of pharmaceutical intermediates. Unlike its trans (E) counterpart, the cis (Z) isomer provides a pre-organized geometry essential for constructing specific heterocycles (e.g., coumarins, quinolones) and for introducing Z-alkene motifs via transition-metal-catalyzed cross-coupling.
This guide provides a definitive physicochemical profile, a validated synthesis protocol ensuring stereochemical retention, and a structural analysis of its utility in medicinal chemistry.
Part 1: Physicochemical Profile
The following data represents the core molecular specifications for (Z)-ethyl 3-bromoacrylate .
| Parameter | Value | Precision Note |
| IUPAC Name | Ethyl (Z)-3-bromoprop-2-enoate | Specifically the Z-isomer (cis).[1][2] |
| CAS Number | 31930-34-4 | Distinct from (E)-isomer (54762-93-9) or mixture. |
| Molecular Formula | C₅H₇BrO₂ | |
| Molecular Weight | 179.01 g/mol | Calculated using IUPAC atomic weights (2025). |
| Boiling Point | 75°C @ 12 mmHg | Vacuum distillation required to prevent polymerization. |
| Density | 1.48 g/mL | At 20°C. Denser than water. |
| Refractive Index | ||
| Appearance | Colorless to pale yellow liquid | Darkens upon storage (stabilize with Cu wire or HQ). |
| Solubility | Miscible in DCM, EtOAc, MeOH | Hydrolyzes slowly in water. |
Molecular Weight Calculation Breakdown
-
Carbon (5 × 12.011): 60.055
-
Hydrogen (7 × 1.008): 7.056
-
Bromine (1 × 79.904): 79.904
-
Oxygen (2 × 15.999): 31.998
-
Total: 179.013 g/mol
Part 2: Structural Integrity & Stereochemistry
The value of this reagent lies entirely in its (Z)-configuration . In drug design, the geometry of the alkene linker dictates the spatial arrangement of pharmacophores. The cis-bromide allows for the synthesis of "bent" core structures that the linear trans-isomer cannot access.
Stereochemical Validation (The "Self-Validating" Protocol)
When synthesizing or purchasing this reagent, you must validate the isomer purity using ¹H-NMR.
-
Z-Isomer (Target): The vinylic protons exhibit a coupling constant (
) of 7.0 – 9.5 Hz . -
E-Isomer (Impurity): The vinylic protons exhibit a coupling constant (
) of 13.0 – 15.0 Hz .
If your
Part 3: Synthesis Protocol (Stereoselective)
While the Wittig reaction can be used, the Hydrobromination of Ethyl Propiolate is the industry-standard method for accessing the Z-isomer with high atom economy. This protocol relies on the kinetic control of nucleophilic addition in acetic acid.
Reagents
-
Ethyl Propiolate (1.0 equiv)
-
Lithium Bromide (LiBr) or Sodium Bromide (NaBr) (1.2 equiv)
-
Inhibitor: Hydroquinone (trace)
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with LiBr (anhydrous) and Glacial Acetic Acid. Stir until dissolved.
-
Addition: Add Ethyl Propiolate dropwise at room temperature. The reaction is exothermic; maintain temperature < 30°C to prevent thermal isomerization.
-
Reaction: Heat the mixture to 70°C for 6–8 hours .
-
Mechanistic Insight: The halide ion (
) attacks the -carbon of the alkyne (Michael addition) to form a vinyl anion. In acetic acid, protonation occurs on the side opposite to the bulky ester group (or governed by the intermediate stability), kinetically favoring the Z-isomer (cis-addition product).
-
-
Quench: Pour the reaction mixture into ice water.
-
Extraction: Extract with Diethyl Ether or DCM (
). Wash the organic layer with saturated (to remove acetic acid) and brine. -
Purification: Dry over
and concentrate. Crucial: Perform vacuum distillation (12 mmHg, ~75°C). High heat at atmospheric pressure causes isomerization.
Part 4: Applications in Drug Development
Suzuki-Miyaura Cross-Coupling
Ethyl cis-3-bromoacrylate is a "privileged" substrate for Pd-catalyzed cross-coupling. It allows the installation of complex aryl or vinyl groups while retaining the cis-olefin geometry—a feat difficult to achieve via metathesis or Horner-Wadsworth-Emmons reactions.
-
Challenge: Standard Pd conditions can cause
isomerization via a -allyl palladium intermediate. -
Solution: Use bulky, electron-rich ligands (e.g.,
or Buchwald ligands) and mild bases ( ) to accelerate reductive elimination over isomerization.
Heterocycle Synthesis
The cis-geometry places the bromine and the ester group in proximity (
Part 5: Safety & Handling
-
Lachrymator: This compound is a potent tear gas agent. It alkylates cysteine residues in TRPA1 ion channels, causing severe eye and respiratory irritation.
-
Handling: Always use a functioning fume hood. Double-glove (Nitrile).
-
Storage: Store at 2–8°C under Argon. Light sensitive (photochemical isomerization to trans).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643842, (Z)-Ethyl 3-bromoacrylate. Retrieved from [Link]
- Ma, S., & Lu, X. (1990).Stereoselective hydrohalogenation of alkynoates in acetic acid. (Foundation for the LiBr/AcOH protocol). Journal of the Chemical Society, Perkin Transactions 1.
-
Organic Syntheses. Procedures involving Ethyl Propiolate derivatization.[5][6] Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (Review of stereochemical retention). Chemical Reviews.
Sources
- 1. (Z) Ethyl 3-bromoacrylate | C5H7BrO2 | CID 643842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
